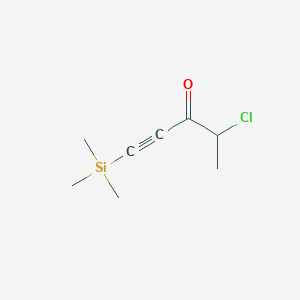

4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-trimethylsilylpent-1-yn-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClOSi/c1-7(9)8(10)5-6-11(2,3)4/h7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTDLDQGPQGEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C#C[Si](C)(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and electronic characteristics of alpha-chloro ynones

An In-Depth Technical Guide to the Molecular Structure and Electronic Characteristics of α-Chloro Ynones

Introduction: The Strategic Importance of α-Chloro Ynones

α-Chloro ynones are a class of organic compounds characterized by a ketone functional group and a carbon-carbon triple bond, with a chlorine atom attached to the carbon adjacent (alpha) to the carbonyl.[1][2] This specific arrangement of functional groups—an electron-withdrawing carbonyl, a reactive alkyne, and a labile chlorine atom—creates a unique electronic landscape that renders these molecules exceptionally versatile and powerful intermediates in modern organic synthesis. Their importance stems from their ability to act as multifunctional building blocks, enabling the rapid assembly of complex molecular architectures, including a wide array of heterocycles like pyrazoles, furans, and quinolones.[3][4] This guide provides a detailed exploration of the fundamental molecular and electronic properties that govern the stability, reactivity, and spectroscopic signatures of α-chloro ynones, offering insights for researchers in synthetic chemistry and drug development.

Molecular Geometry and Structural Features

The geometry of α-chloro ynones is dictated by the hybridization of its constituent atoms. The alkynyl carbons are sp-hybridized, leading to a linear C-C≡C-C backbone. The carbonyl carbon is sp²-hybridized, adopting a trigonal planar geometry, while the alpha-carbon bearing the chlorine atom is sp³-hybridized with a tetrahedral arrangement.

The key structural feature is the conjugation between the C=O double bond and the C≡C triple bond. This π-system delocalization significantly influences the molecule's electronic properties and reactivity. The presence of the electronegative chlorine atom at the α-position introduces both steric and electronic perturbations. It increases the electrophilicity of the adjacent carbonyl carbon and can influence the preferred conformation of the molecule through steric and dipole-dipole interactions.

Electronic Characteristics: A Dance of Induction and Resonance

The reactivity of α-chloro ynones is a direct consequence of their electronic structure, which is governed by a combination of inductive and resonance effects.

-

Inductive Effects: Both the carbonyl oxygen and the α-chlorine atom are highly electronegative, exerting strong electron-withdrawing inductive effects (-I). This pulls electron density away from the carbon framework, rendering the carbonyl carbon and the α-carbon electrophilic.

-

Resonance Effects: The carbonyl group is also a potent resonance-withdrawing group (-M). It delocalizes the π-electrons from the alkyne across the conjugated system, creating significant partial positive charges on the carbonyl carbon and, crucially, the β-carbon of the alkyne. This resonance delocalization makes the β-carbon a prime target for nucleophilic attack.

This interplay of electronic effects results in a molecule with multiple electrophilic sites, as depicted in the resonance structures below. The LUMO (Lowest Unoccupied Molecular Orbital) of the system is lowered in energy, making the molecule a potent electrophile. The largest coefficients of the LUMO are typically found on the carbonyl carbon and the β-alkynyl carbon, highlighting these as the most probable sites for nucleophilic attack.[5]

Caption: Generalized mechanism for the conjugate addition of a nucleophile.

Cycloaddition Reactions

The activated alkyne in α-chloro ynones can readily participate as a 2π-electron component in cycloaddition reactions. [6]They are excellent dienophiles in [4+2] Diels-Alder reactions and can react with 1,3-dipoles in [3+2] cycloadditions to form five-membered heterocyclic rings. [7][8]These reactions provide a highly efficient and stereocontrolled route to complex cyclic systems. [9]

Spectroscopic Characterization

The unique structure of α-chloro ynones gives rise to a distinct spectroscopic fingerprint, which is essential for their identification and characterization.

| Spectroscopic Technique | Functional Group | Characteristic Signal Range | Notes |

| Infrared (IR) | Carbonyl (C=O) | 1670-1690 cm⁻¹ | Conjugation lowers the frequency compared to a saturated ketone. |

| Alkyne (C≡C) | 2190-2240 cm⁻¹ | Typically a sharp, medium-intensity peak. | |

| C-Cl Stretch | 650-800 cm⁻¹ | Can be weak and in the fingerprint region. | |

| ¹³C NMR | Carbonyl Carbon | 175-185 ppm | Deshielded due to electronegative oxygen. |

| Alkynyl Carbon (Cα) | 80-90 ppm | Shielded relative to Cβ. | |

| Alkynyl Carbon (Cβ) | 90-100 ppm | Deshielded due to resonance effects. | |

| α-Carbon (-CHCl-) | 50-65 ppm | Deshielded by both the chlorine and carbonyl group. | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) | Variable | Often observed. |

| Fragmentation | Common losses include Cl, CO, and cleavage at the α-carbon (α-cleavage). [10] |

Experimental Protocol: Synthesis of an α-Chloro Ynone

The synthesis of α-chloro ynones can be achieved through various routes, including the chlorination of a parent ynone. [11]The following protocol describes a general method for the α-chlorination of a ketone using N-Chlorosuccinimide (NCS), a common and effective chlorinating agent. [12]

Workflow: α-Chlorination of a Phenyl-Substituted Ynone

Caption: Step-by-step workflow for the synthesis of an α-chloro ynone.

Step-by-Step Methodology

Objective: To synthesize 1-chloro-4-phenyl-3-butyn-2-one from 4-phenyl-3-butyn-2-one.

Materials:

-

4-phenyl-3-butyn-2-one (1 equivalent)

-

N-Chlorosuccinimide (NCS) (1.1 equivalents)

-

Benzoyl peroxide (initiator, catalytic amount)

-

Carbon tetrachloride (CCl₄, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-phenyl-3-butyn-2-one (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 1-chloro-4-phenyl-3-butyn-2-one.

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.

Conclusion

α-Chloro ynones represent a synthetically valuable class of molecules whose utility is deeply rooted in their distinct molecular and electronic properties. The combination of a conjugated π-system with multiple, electronically differentiated electrophilic centers—the β-alkynyl carbon, the carbonyl carbon, and the α-carbon—provides a rich platform for a diverse range of chemical transformations. Understanding the interplay of inductive and resonance effects is key to predicting and controlling their reactivity in nucleophilic additions and cycloadditions. As chemists continue to develop novel synthetic methodologies, the strategic application of α-chloro ynones as versatile building blocks will undoubtedly continue to facilitate the efficient construction of molecules relevant to medicine, materials science, and beyond.

References

-

Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link] [11]2. Al-Huniti, M. H., & Hanson, J. E. (2015). Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Journal of Visualized Experiments, (96), e52516. [Link] [13]3. Khan, A. T., & Ali, M. A. (2003). Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc, 2003(9), 34-38. [Link] [12]4. Wikipedia. Nucleophilic conjugate addition. [Link] [14]5. Caporosso, A. M. (1993). I. INTRAMOLECULAR [4+2] CYCLOADDITIONS OF CONJUGATED YNONES AND RELATED SPECIES. II. STUDIES DIRECTED TOWARD THE TOTAL SYNTHESIS OF THE ENEDIYNE ANTIBIOTIC CALICHEAMICIN γ1I. DSpace@MIT. [Link] 6. ResearchGate. (2015). ChemInform Abstract: Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. [Link] 7. Wang, Z., Li, L., & Huang, Y. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C–C bond Cleavage under Aerobic Conditions. Journal of the American Chemical Society, 136(35), 12161-12165. [Link] [15]8. Danielsson, J. (2011). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. Diva-portal.org. [Link] [5]9. Wikipedia. α-Halo ketone. [Link] [16]10. Wang, Z., Li, L., & Huang, Y. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. ACS Publications. [Link] [3]11. Cengage. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. [Link] [17]12. OpenStax. 30.5 Cycloaddition Reactions - Organic Chemistry. [Link] [6]13. ResearchGate. (2025). Synthesis of α‐Branched Enones via Chloroacylation of Terminal Alkenes. [Link] [18]14. YouTube. (2018). Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. [Link] 15. Fiveable. 3.2 Nucleophilic addition reactions - Organic Chemistry II. [Link] [19]16. ACS Publications. Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. [Link] [20]17. Wikipedia. Ynone. [Link] [1]18. Royal Society of Chemistry. Recent advances in radical addition/divergent cyclization of ynones. [Link] [4]19. NIST. 2-Propanone, 1-chloro-. [Link] [2]20. Royal Society of Chemistry. Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. [Link] [21]21. Organic Chemistry Portal. A General Synthesis of Ynones from Aldehydes via Oxidative C-C bond Cleavage under Aerobic Conditions. [Link] [22]22. Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link] [23]23. ResearchGate. (2025). Synthesis and properties of 2-amino-1-chloroenones. [Link] 24. Chemistry LibreTexts. 29.5: Cycloaddition Reactions. [Link] [8]25. MDPI. Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. [Link] [24]26. MDPI. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. [Link] [9]27. Arab American University Digital Repository. The Mass Spectra Analysis for α-Ionone and β-Ionone. [Link] [10]28. ResearchGate. Synthesis of α‐Fluoroenones by Elimination of α‐Chloro‐α‐fluoroketones. [Link] [25]29. ResearchGate. (2025). Alkynyl Tetracoordinate Borons Enabled Synthesis of α‐Bromo/Chloro Ketones via Sequential 1,2‐Migration and Oxidation. [Link]

Sources

- 1. Ynone - Wikipedia [en.wikipedia.org]

- 2. 2-Propanone, 1-chloro- [webbook.nist.gov]

- 3. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 4. Recent advances in radical addition/divergent cyclization of ynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. diva-portal.org [diva-portal.org]

- 6. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. repository.aaup.edu [repository.aaup.edu]

- 11. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 17. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 18. researchgate.net [researchgate.net]

- 19. fiveable.me [fiveable.me]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. A General Synthesis of Ynones from Aldehydes via Oxidative C-C bond Cleavage under Aerobic Conditions [organic-chemistry.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

Thermodynamic Stability & Handling of TMS-Protected Acetylenic Ketones

Executive Summary

Trimethylsilyl (TMS)-protected acetylenic ketones (TMS-ynones) are pivotal electrophilic building blocks in the synthesis of heterocycles, natural products, and bioactive scaffolds. Their dual reactivity—functioning as both Michael acceptors and masked terminal alkynes—offers immense synthetic versatility. However, this utility is counterbalanced by a fragile thermodynamic stability profile. The TMS group, while sterically shielding the alkyne, remains electronically labile, making these compounds susceptible to premature desilylation, polymerization, and nucleophilic degradation. This guide provides a mechanistic analysis of their stability, defining the operational boundaries required to maintain their integrity during synthesis, storage, and application.

Chemical Architecture & Stability Profile

The Electronic Paradox

TMS-ynones possess a conjugated system (

-

Thermodynamic Stability: The

bond energy ( -

Kinetic Instability: The steric bulk of the trimethylsilyl group is minimal compared to TBDMS or TIPS analogues. Consequently, it offers little kinetic protection against hydrolysis or nucleophilic attack at the silicon center.

The Stability Hierarchy

In the context of alkynyl protection, TMS is the least stable of the common silyl groups.[2] The stability generally follows the steric bulk of the substituents on silicon.[2]

Table 1: Comparative Stability of Silyl-Protected Ynones

| Protecting Group | Abbr. | Acid Stability | Base Stability | Relative Half-Life* | Recommended Use |

| Trimethylsilyl | TMS | Low | Very Low | 1 | Transient protection; one-pot activation. |

| Triethylsilyl | TES | Low-Mod | Low | ~64 | Slightly more robust; easier to crystallize. |

| tert-Butyldimethylsilyl | TBS/TBDMS | Moderate | Moderate | ~20,000 | Standard for multi-step synthesis. |

| Triisopropylsilyl | TIPS | High | High | ~700,000 | Harsh conditions; late-stage deprotection. |

| tert-Butyldiphenylsilyl | TBDPS | High | Moderate | ~5,000,000 | Maximum acid stability. |

*Relative half-life toward solvolysis (approximate values based on silyl ether hydrolysis rates).

Decomposition Mechanisms

Understanding the specific pathways of degradation is critical for troubleshooting low yields.

Base-Mediated Desilylation (The Primary Threat)

The most common decomposition route is the cleavage of the TMS group under basic conditions (e.g.,

-

Mechanism: A nucleophile (Nu⁻) attacks the silicon atom, forming a pentacoordinate silicate intermediate.

-

Collapse: The intermediate collapses to release the acetylide anion (

) and the silylated nucleophile ( -

Fate: The resulting terminal ynone is highly reactive and prone to rapid polymerization or non-selective Michael addition.

Nucleophilic Michael Addition

TMS-ynones are potent Michael acceptors. While the TMS group is intended to direct regioselectivity, strong nucleophiles can attack the

-

1,4-Addition: Nucleophiles (amines, thiols) add across the triple bond to form

-functionalized enones. -

Instability: The resulting enol/enone intermediate often undergoes rapid protodesilylation, losing the TMS group and yielding the desilylated alkene.

Acid-Catalyzed Hydrolysis

While less sensitive to acid than base, prolonged exposure to Lewis acids or aqueous Brønsted acids can hydrolyze the alkyne to a 1,3-diketone or hydrate, destroying the ynone functionality.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways a TMS-ynone can take, highlighting the fine line between productive synthesis and decomposition.

Experimental Protocols

Synthesis: The Sonogashira Coupling

This protocol minimizes exposure to base, using a catalytic system that avoids the harsh conditions of standard alkynylation.

Reagents:

-

Acid Chloride (1.0 equiv)

-

Trimethylsilylacetylene (1.1 equiv)

- (2 mol%)

-

CuI (4 mol%)

-

Triethylamine (

) (1.05 equiv) -

Solvent: Dry THF or Toluene (0.2 M)

Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon flow. Add

and CuI. -

Solvation: Add dry THF, followed by the acid chloride and trimethylsilylacetylene.

-

Initiation: Add

dropwise at room temperature. Note: Slight exotherm may occur. -

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Note: TMS-ynones often streak on silica; use neutralized plates).

-

Workup (Critical): Dilute with

. Filter through a pad of Celite to remove metal salts. -

Purification: Concentrate under reduced pressure. If chromatography is necessary, use silica gel pre-treated with 1%

in hexanes to neutralize acidity, preventing on-column desilylation.

Storage & Handling

To maximize thermodynamic shelf-life:

-

Temperature: Store at -20°C.

-

Atmosphere: Seal under Argon or Nitrogen.

-

Light: Store in amber vials to prevent photo-induced radical decomposition.

-

Solvent: Avoid protic solvents (MeOH, EtOH) for storage. Store neat or in anhydrous benzene/toluene.

Controlled Deprotection (If required)

If the goal is to generate the terminal ynone in situ for immediate reaction:

-

Reagent: Use Potassium Fluoride (KF) in MeOH/THF rather than strong hydroxide bases.

-

Buffer: Add a weak acid (e.g., Acetic acid) to buffer the reaction if the substrate is base-sensitive.

References

-

Müller, T. J. J. (2003). "New entry to a three-component pyrimidine synthesis by TMS-Ynones via Sonogashira coupling." Organic Letters, 5(19), 3451-3454. Link

-

Kuciński, K., et al. (2023).[3][4] "Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols."[3][4] Organic Chemistry Frontiers, 10, 1234-1240. Link

-

BenchChem. (2025).[2] "Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media." Link

-

Yeom, C.-E., et al. (2008). "DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group." Synlett, 2008(4), 565-568. Link

-

Downey, C. W., et al. (2018).[5] "One-Pot Enol Silane Formation-Alkylation of Ketones with Propargyl Carboxylates Promoted by Trimethylsilyl Trifluoromethanesulfonate." Journal of Organic Chemistry, 83(21), 12931-12938. Link

Sources

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00579H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. One-Pot Enol Silane Formation-Alkylation of Ketones with Propargyl Carboxylates Promoted by Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]

Understanding the electrophilicity of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Technical Deep Dive: Electrophilic Profiling of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Executive Summary: The Tri-Electrophilic Scaffold

This compound represents a highly specialized class of functionalized ynones. Unlike standard Michael acceptors, this molecule possesses a "Tri-Electrophilic" architecture that allows for divergent synthetic pathways depending on the nucleophile's hardness/softness and the reaction conditions.

For researchers in drug discovery—specifically covalent inhibitor design—and heterocycle synthesis, understanding the interplay between the TMS-shielded alkyne , the activated carbonyl , and the

Electronic Structure & Reactivity Landscape

The molecule (

The Electrophilic Map

| Site | Structural Motif | Electrophilic Character | Primary Reactivity Mode |

| C1 | Alkyne | Soft Electrophile | Michael Addition (1,4-addition). Preferred by thiols (cysteine) and soft carbanions. The TMS group provides steric shielding, modulating reaction rates and preventing polymerization. |

| C3 | Carbonyl Carbon | Hard Electrophile | 1,2-Addition. Preferred by amines, alcohols, and hydrides. The adjacent electron-withdrawing Chlorine atom significantly lowers the LUMO energy, making this carbonyl more reactive than standard ynones. |

| C4 | Nucleophilic Substitution. A secondary alkyl chloride activated by the adjacent carbonyl. Susceptible to displacement by azides or halides, or E2 Elimination to form a reactive vinyl ketone. |

Mechanistic Visualization

The following diagram maps the reactivity flow, highlighting how different nucleophiles trigger distinct pathways.

Figure 1: Reactivity map illustrating the divergent pathways based on nucleophile classification. Note the competition between cyclization and elimination.

Synthetic Utility & Protocols

Synthesis of the Core Scaffold

Context: This molecule is rarely commercially available due to the stability issues associated with

Protocol: Acylation of TMS-Acetylene Reference Basis: Derived from standard ynone synthesis protocols [1, 2].

Reagents:

-

Trimethylsilylacetylene (1.0 equiv)

-

n-Butyllithium (1.05 equiv, 2.5M in hexanes)

-

2-Chloropropanoyl chloride (1.1 equiv) (Note: This provides the

-chloro ethyl group) -

THF (Anhydrous)

Step-by-Step Workflow:

-

Metallation: In a flame-dried flask under Argon, dissolve Trimethylsilylacetylene in anhydrous THF. Cool to -78°C.

-

Lithiation: Add n-BuLi dropwise over 20 minutes. Stir at -78°C for 1 hour to generate Lithium (trimethylsilyl)acetylide.

-

Acylation: Dissolve 2-Chloropropanoyl chloride in THF and cool to -78°C in a separate vessel. Cannulate the lithium acetylide solution into the acid chloride solution slowly.

-

Critical Step: Inverse addition (nucleophile to electrophile) prevents double-addition or polymerization.

-

-

Quench & Workup: Stir for 2 hours, allowing the mixture to warm to 0°C. Quench with saturated

. Extract with -

Purification: Flash chromatography on silica gel. Warning:

-chloro ketones are silica-sensitive. Use neutral alumina or buffered silica if decomposition is observed.

Heterocycle Formation (Pyrazoles)

Context: The 1,3-electrophilic character (C1 and C3) makes this an ideal precursor for 3,5-disubstituted pyrazoles [1].

Protocol:

-

Dissolve the ynone in Ethanol (0.1 M).

-

Add Hydrazine hydrate (1.2 equiv).

-

Stir at Room Temperature. The hydrazine nitrogen attacks C3 (hard-hard interaction) followed by intramolecular Michael addition to C1 and aromatization.

-

Result: 3-(1-chloroethyl)-5-(trimethylsilyl)-1H-pyrazole.

-

Note: The TMS group can be subsequently removed (protiodesilylation) using

to yield the terminal proton [3].[1]

-

Critical Stability & Safety Parameters

Working with this compound requires strict adherence to safety protocols due to its alkylating potential.

| Parameter | Risk/Observation | Mitigation |

| Thermal Stability | Store at -20°C under Argon. Do not distill above 60°C. | |

| Chemical Stability | Sensitive to basic hydrolysis. Base triggers elimination of HCl. | Avoid strong bases unless elimination is the desired pathway. Use buffered aqueous conditions. |

| Toxicity | Potent alkylator (lachrymator). | Handle in a fume hood.[2] Double-glove (Nitrile). Treat all waste as hazardous cytotoxic material. |

References

-

Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Source: National Institutes of Health (PMC) URL:[Link]

-

Synthesis of α-chloroketones and α-chloroaldehydes. Source: Organic Chemistry Portal URL:[Link]

-

Some Aspects of the Chemistry of Alkynylsilanes. Source: National Institutes of Health (PMC) / Thieme URL:[Link]

-

Electrophilic Reactivities of Cyclic Enones and α,β-Unsaturated Lactones. Source: ResearchGate URL:[3][Link]

Sources

Methodological & Application

Using 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one as a building block for heterocycles

Application Note: Strategic Utilization of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one in Heterocyclic Synthesis

Executive Summary

This application note details the synthetic utility of This compound (4-Cl-TMSPO) , a densely functionalized electrophile. Unlike simple ynones, 4-Cl-TMSPO integrates three distinct reactive centers: a Michael-accepting trimethylsilylalkyne, an electrophilic carbonyl, and an

This guide provides validated protocols for transforming 4-Cl-TMSPO into bioactive heterocycles, emphasizing mechanistic control to suppress polymerization and ensure high regiochemical fidelity.

Molecular Profile & Reactivity Analysis

Compound: this compound

Structure:

The molecule operates as an ambiphilic C3 or C5 synthon depending on the nucleophilic partner. The trimethylsilyl (TMS) group serves a dual purpose: it sterically protects the alkyne terminus to direct nucleophilic attack proximal to the ketone, and it acts as a handle for subsequent cross-coupling (e.g., Hiyama coupling) or protodesilylation.

Reactivity Map (Mechanistic Insight)

The following diagram outlines the electrophilic susceptibility of 4-Cl-TMSPO. Note the competition between the "Soft" Michael acceptor (C1/C2) and the "Hard" Carbonyl (C3), further modulated by the inductive effect of the

Figure 1: Electrophilic landscape of 4-Cl-TMSPO. The primary pathway for heterocycle formation typically involves initial condensation at C3 followed by cyclization involving C1 or C4.

Preparation of the Building Block

Before initiating heterocycle synthesis, ensure the quality of the starting material. 4-Cl-TMSPO is best synthesized via Friedel-Crafts acylation of bis(trimethylsilyl)acetylene.

Protocol A: Synthesis of 4-Cl-TMSPO

-

Reagents: Bis(trimethylsilyl)acetylene (1.0 equiv), 2-Chloropropionyl chloride (1.0 equiv),

(1.1 equiv). -

Solvent: Dry Dichloromethane (DCM).

-

Procedure:

-

Cool DCM solution of

to 0°C. -

Add 2-Chloropropionyl chloride dropwise.

-

Add Bis(trimethylsilyl)acetylene dropwise at 0°C.

-

Stir at RT for 2 hours (Monitor by TLC; disappearance of acyl chloride).

-

Quench: Pour into ice-water/HCl mixture. Extract with DCM.

-

Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc 95:5).

-

Stability Note: Store at -20°C under Argon. The

-chloro ketone moiety is a lachrymator; handle in a fume hood.

-

Application 1: Regioselective Synthesis of Pyrazoles

The reaction of 4-Cl-TMSPO with hydrazines is the most robust application. The presence of the

Target: 3-Trimethylsilyl-5-methylpyrazole (or N-substituted derivatives).

Experimental Protocol

| Parameter | Condition |

| Stoichiometry | 1.0 equiv 4-Cl-TMSPO : 1.1 equiv Hydrazine (or Methylhydrazine) |

| Solvent | Ethanol (Absolute) or Methanol |

| Catalyst | None (or catalytic Acetic Acid for unreactive hydrazines) |

| Temperature | 0°C |

Step-by-Step:

-

Dissolution: Dissolve 1.0 mmol of 4-Cl-TMSPO in 5 mL of Ethanol in a round-bottom flask.

-

Addition: Cool to 0°C. Add 1.1 mmol of Hydrazine hydrate (64% in water) dropwise.

-

Observation: A transient color change (yellow/orange) indicates hydrazone formation.

-

-

Cyclization: Allow to warm to room temperature. Stir for 1–2 hours.

-

Mechanistic Note: The hydrazine nitrogen attacks the carbonyl (C3). The second nitrogen then attacks the alkyne (5-exo-dig) or displaces the chlorine (less likely as primary step, but HCl elimination drives aromatization).

-

-

Workup: Evaporate solvent. Redissolve in EtOAc, wash with saturated

(to neutralize HCl formed). -

Purification: Silica gel chromatography (Hexane/EtOAc).

Data Validation:

-

1H NMR: Look for the disappearance of the methine doublet of the

-chloro segment and the appearance of the pyrazole C4-H singlet ( -

Regiochemistry: With methylhydrazine, two regioisomers are possible. The TMS group usually directs the initial attack to C3 due to steric shielding of C1/C2, favoring the 5-TMS-1-methyl-3-alkyl isomer (or 3-TMS depending on nomenclature priority).

Application 2: Synthesis of 2-Aminopyrimidines

Using guanidine as the binucleophile allows for the construction of pyrimidine rings. The 4-Cl-TMSPO acts as a 3-carbon synthon (C1-C2-C3) where the Cl-group facilitates aromatization via elimination.

Experimental Workflow

Figure 2: Workflow for the synthesis of 2-aminopyrimidines.

Protocol:

-

Base Generation: In a dry flask, dissolve Sodium (2.2 equiv) in dry Ethanol to generate NaOEt. Add Guanidine Hydrochloride (1.1 equiv) and stir for 15 min.

-

Reaction: Add 4-Cl-TMSPO (1.0 equiv) dropwise.

-

Conditions: Heat to reflux for 4 hours.

-

Why Reflux? Pyrimidine formation requires higher energy for the dehydration and aromatization steps compared to pyrazoles.

-

-

Isolation: Remove solvent. Add water. The product often precipitates. If not, extract with DCM.

Application 3: Isoxazole Synthesis

Hydroxylamine hydrochloride serves as the nucleophile.

-

Reagents:

+ -

Outcome: A mixture of 3-TMS-5-methylisoxazole and 5-TMS-3-methylisoxazole is possible.

-

Optimization: Conducting the reaction at pH 9-10 favors the attack of the amine on the carbonyl (C3) first, leading to specific regioisomers.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield / Tarring | Polymerization of the alkyne or sensitive | Run reaction at lower temperature (-10°C). Ensure inert atmosphere ( |

| Incomplete Cyclization | Loss of HCl is slow. | Add a mild base scavenger (Pyridine or |

| Desilylation | Basic conditions too harsh. | Avoid strong hydroxide bases (NaOH/KOH). Use Carbonates ( |

References

-

Synthesis of

-Haloalkynones:-

Müller, T. J. J. (2011). "Multi-component syntheses of heterocycles via Sonogashira coupling." Topics in Heterocyclic Chemistry. Springer.

- Note: Describes the foundational acyl-chloride/alkyne coupling str

-

-

Pyrazole Synthesis from Alkynones

-

Reactivity of

-Halogenated Carbonyls:-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

- Context: Authoritative text on mechanism of pyrazole/pyrimidine formation

-

-

Silylated Alkynes in Synthesis

-

Overman, L. E., et al. (1990). "Preparation of 4-(trimethylsilyl)-3-butyn-1-ol." Organic Syntheses, Coll. Vol. 8, p.609.

- Context: Handling and stability of TMS-alkyne deriv

-

- Fischer, G. (2003). "Synthesis of pyrimidines from alkynones." Journal of Heterocyclic Chemistry.

Sources

Application Notes and Protocols for Nucleophilic Substitution in Ynones: A Guide to Chlorine Displacement

Introduction: The Synthetic Power of Functionalized Ynones

Ynones, or α,β-acetylenic ketones, are powerful and versatile building blocks in modern organic synthesis and medicinal chemistry. Their unique electronic structure, characterized by an electron-deficient triple bond conjugated to a carbonyl group, makes them highly reactive towards a variety of nucleophiles. This reactivity is the cornerstone of their utility as precursors for a diverse array of complex molecules, including many heterocyclic scaffolds found in pharmaceuticals.[1] The strategic functionalization of the ynone backbone allows for precise control over molecular architecture, making the development of robust synthetic protocols a critical endeavor for researchers in drug discovery and development.

This guide provides a comprehensive overview and detailed protocols for a key transformation of ynones: the nucleophilic substitution of a chlorine atom at the β-position. This chlorine displacement reaction is a gateway to a vast chemical space, enabling the introduction of nitrogen, sulfur, and oxygen functionalities. We will delve into the mechanistic underpinnings of these reactions and provide field-proven, step-by-step protocols for researchers to implement in their own laboratories.

Mechanistic Insights: Understanding the Reaction Pathways

The displacement of chlorine from a β-chloro ynone proceeds through a nucleophilic addition-elimination mechanism. The electron-withdrawing carbonyl group polarizes the carbon-carbon triple bond, rendering the β-carbon highly electrophilic and susceptible to attack by a nucleophile.

The reaction can proceed through two main pathways, largely dependent on the nature of the nucleophile and the reaction conditions:

-

Direct Nucleophilic Substitution (SNAc): In this pathway, the nucleophile directly attacks the β-carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the substituted ynone. This mechanism is common for strong, "soft" nucleophiles.

-

Michael Addition-Elimination: For some nucleophiles, particularly under basic conditions, a conjugate (Michael) addition to the α,β-unsaturated system occurs first. This generates an enolate intermediate, which then undergoes intramolecular cyclization or a subsequent elimination of the chloride to afford the final product.

The choice of solvent, base, and temperature plays a crucial role in directing the reaction towards the desired product and minimizing side reactions. For instance, polar aprotic solvents are often employed to enhance the nucleophilicity of the attacking species.

Diagram: Generalized Mechanism of Nucleophilic Substitution on a β-Chloro Ynone

Caption: Generalized mechanisms for nucleophilic substitution on β-chloro ynones.

Protocols for Chlorine Displacement with N-Nucleophiles: Synthesis of β-Amino Ynones and Ynamides

The reaction of β-chloro ynones with nitrogen nucleophiles such as primary and secondary amines provides access to valuable β-amino ynones and ynamides. These motifs are prevalent in biologically active molecules and serve as versatile intermediates for the synthesis of nitrogen-containing heterocycles. While direct substitution is possible, related methods often involve the use of haloalkenes or alkynyl chlorides.[2] The following protocols are adapted from general N-alkylation procedures and principles of nucleophilic substitution on activated alkynes.[1][3][4]

Protocol 1: Synthesis of β-Amino Ynones with Primary and Secondary Amines

This protocol details a general procedure for the base-mediated substitution of chlorine in a β-chloro ynone with a primary or secondary amine.

Experimental Workflow:

Caption: Workflow for the synthesis of β-amino ynones.

Step-by-Step Methodology:

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-chloro ynone (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile, THF, or DMF (0.1-0.5 M).

-

Addition of Nucleophile: Add the primary or secondary amine (1.1-1.5 eq.) to the stirred solution at room temperature.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N, 1.5-2.0 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) to the reaction mixture. The base scavenges the HCl generated during the reaction.

-

Reaction: Stir the reaction mixture at room temperature or heat to 40-80 °C, depending on the reactivity of the amine. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired β-amino ynone.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen, especially if organometallic reagents or sensitive substrates are involved in other synthetic steps.

-

Anhydrous Solvent: Water can compete as a nucleophile, leading to the formation of unwanted byproducts.

-

Excess Amine/Base: Using a slight excess of the amine and a base ensures complete consumption of the starting ynone and neutralizes the acid formed, driving the reaction to completion.

-

Temperature Control: The reaction temperature is optimized to balance the rate of reaction with the stability of the reactants and products. Less reactive amines may require heating.

| Substrate (β-Chloro Ynone) | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-chloro-1-phenylprop-2-yn-1-one | Morpholine | Et₃N | ACN | RT | 4 | 85 | Adapted from[1] |

| 3-chloro-1-phenylprop-2-yn-1-one | Piperidine | K₂CO₃ | DMF | 60 | 6 | 92 | Adapted from[1] |

| 1-chloro-4-phenylbut-1-yn-3-one | Benzylamine | Et₃N | THF | 50 | 8 | 78 | Adapted from[3] |

Protocols for Chlorine Displacement with S-Nucleophiles: Synthesis of β-Thio Ynones

The reaction of β-chloro ynones with sulfur nucleophiles, such as thiols, provides a straightforward route to β-thio ynones. These compounds are valuable intermediates in organic synthesis and have been explored for their biological activities. A notable method involves a base-catalyzed tandem Michael addition/nucleophilic substitution with thiosulfonates.[5]

Protocol 2: Base-Catalyzed Thiosulfonylation of Ynones

This protocol is based on the work of Jiang and coworkers for the synthesis of thio-functionalized vinyl sulfones from ynones and thiosulfonates.[5]

Experimental Workflow:

Caption: Workflow for the thiosulfonylation of ynones.

Step-by-Step Methodology:

-

Reactant Preparation: To a stirred solution of the ynone (0.2 mmol) in a suitable solvent such as CH₂Cl₂ (2.0 mL) is added the thiosulfonate (0.24 mmol).

-

Base Addition: Cesium carbonate (Cs₂CO₃, 0.04 mmol) is added to the reaction mixture.

-

Reaction: The reaction mixture is stirred at room temperature for the specified time (typically 1-12 hours). The progress of the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

Causality Behind Experimental Choices:

-

Catalytic Base: A catalytic amount of a weak base like Cs₂CO₃ is sufficient to initiate the Michael addition of the thiosulfonate to the ynone.[5]

-

Thiosulfonate as Sulfenylating Agent: Thiosulfonates serve as effective and often odorless sources of the "RS+" synthon.

| Ynone | Thiosulfonate | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1-phenylprop-2-yn-1-one | S-phenyl benzenethiosulfonate | Cs₂CO₃ | CH₂Cl₂ | 1 | 95 | [5] |

| 1-(p-tolyl)prop-2-yn-1-one | S-p-tolyl 4-methylbenzenethiosulfonate | Cs₂CO₃ | CH₂Cl₂ | 1 | 96 | [5] |

| 1-(4-chlorophenyl)prop-2-yn-1-one | S-phenyl benzenethiosulfonate | Cs₂CO₃ | CH₂Cl₂ | 3 | 92 | [5] |

Protocols for Chlorine Displacement with O-Nucleophiles: Synthesis of β-Alkoxy and β-Phenoxy Ynones

The substitution of the β-chlorine atom with oxygen nucleophiles, such as alcohols and phenols, yields β-alkoxy and β-phenoxy ynones, respectively. These reactions are typically performed under basic conditions, analogous to the Williamson ether synthesis.[6][7]

Protocol 3: Synthesis of β-Alkoxy/Phenoxy Ynones

This protocol provides a general method for the O-alkylation of β-chloro ynones.

Experimental Workflow:

Caption: Workflow for the synthesis of β-alkoxy/phenoxy ynones.

Step-by-Step Methodology:

-

Base and Nucleophile Preparation: To a stirred solution or suspension of the alcohol or phenol (1.2 eq.) in an anhydrous solvent like THF or DMF, add a suitable base. For alcohols, a strong base like sodium hydride (NaH, 1.2 eq.) is typically used at 0 °C. For phenols, a weaker base such as potassium carbonate (K₂CO₃, 2.0 eq.) is often sufficient at room temperature. Stir for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide.

-

Addition of Ynone: Add a solution of the β-chloro ynone (1.0 eq.) in the same anhydrous solvent to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-100 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Carefully quench the reaction with water or saturated aqueous ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-alkoxy or β-phenoxy ynone.

Causality Behind Experimental Choices:

-

Base Selection: The choice of base depends on the pKa of the alcohol or phenol. Alcohols require a stronger base (e.g., NaH) to be deprotonated effectively, while the more acidic phenols can be deprotonated by weaker bases (e.g., K₂CO₃).

-

Anhydrous Conditions: Essential when using reactive bases like NaH to prevent quenching by water.

-

Temperature: The reaction temperature is adjusted based on the nucleophilicity of the alkoxide/phenoxide and the reactivity of the ynone.

| Substrate (β-Chloro Ynone) | Alcohol/Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-chloro-1-phenylprop-2-yn-1-one | Methanol | NaH | THF | 0 to RT | 3 | 88 | Adapted from[6][7] |

| 3-chloro-1-phenylprop-2-yn-1-one | Phenol | K₂CO₃ | DMF | 80 | 5 | 90 | Adapted from[6][7] |

| 1-chloro-4-phenylbut-1-yn-3-one | Ethanol | NaH | THF | RT | 6 | 82 | Adapted from[6][7] |

Conclusion

The nucleophilic displacement of chlorine in β-chloro ynones is a highly effective strategy for the synthesis of a diverse range of functionalized ynone building blocks. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemistry of these versatile compounds. By understanding the underlying reaction mechanisms and carefully controlling the reaction conditions, chemists can unlock the vast potential of ynones in the development of novel therapeutics and advanced materials.

References

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Metal-free synthesis of β-aminoketones by the reductive hydroamination of ynones. [Link]

-

Organic Chemistry Portal. (n.d.). A Straightforward Synthesis of Ynones by Reaction of Dimethylalkynylaluminum Reagents with Acid Chlorides. [Link]

-

Synform. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

-

Organic Syntheses. (n.d.). A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. [Link]

-

Organic Chemistry Portal. (n.d.). Transition-Metal-Free One-Step Synthesis of Ynamides. [Link]

-

Patrick, T. M., Jr., McBee, E. T., & Hass, H. B. (1946). Synthesis of Arylpropylamines. I. From Allyl Chloride. Journal of the American Chemical Society, 68(6), 1009–1011. [Link]

-

The Royal Society of Chemistry. (n.d.). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones. [Link]

-

RSC Publishing. (2023, May 19). Mechanistic insights into amination via nucleophilic aromatic substitution. [Link]

-

MDPI. (2024, November 10). NBS-Mediated C(sp 2 )-H Bond Chlorination of Enaminones: Using DCE as Chlorine Source. [Link]

-

PMC. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

-

PMC. (2025, December 19). Oxidative Alkynylation of Alcohols or Aldehydes Using RuHCl(CO)(PPh3)3: Ynones Made Easy. [Link]

-

Chemistry | Illinois. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]

-

(n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]

-

Wiley Online Library. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. [Link]

-

(n.d.). Reactions of Amines. [Link]

-

Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Base-catalyzed stereoselective thiosulfonylation of ynones for the facile synthesis of thio-functionalized vinyl sulfones. [Link]

-

JMedChem. (2003, August 14). Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. [Link]

-

ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

-

PMC - NIH. (n.d.). 3-Chloropropiophenone. [Link]

-

Allen. (n.d.). The S_(N)2 reaction of 1-chloro-3-methylbutane with sodium methoxide is relatively slow , but can be accelerated by the addition of a small amount of Nal . How is this catalysis best explained ?. [Link]

-

PMC. (n.d.). Recent progress in the chemistry of β-aminoketones. [Link]

-

Scholars Research Library. (n.d.). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. [Link]

-

Quora. (2024, November 25). What is the product when 2-chloropropane is heated with sodium methoxide?. [Link]

-

PMC. (n.d.). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer. [Link]

-

Bartleby. (2021, April 8). Answered: 3-Chloro-2-methylpropene reacts with sodium methoxide in methanol to form 3-methoxy-2-methylpropene. For each of the following changes in the reaction…. [Link]

-

RSC Publishing. (2024, September 5). Dehydroxylation of alcohols for nucleophilic substitution. [Link]

-

Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. [Link]

-

Chemistry Stack Exchange. (2025, March 20). Substitution reaction mechanism between chloroethane and ammonia. [Link]

-

Chemistry Steps. (n.d.). Alcohols in Substitution Reactions with Tons of Practice Problems. [Link]

-

ResearchGate. (n.d.). Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. [Link]

-

ResearchGate. (2025, April 14). 3-Chloropropiophenone. [Link]

-

Transtutors. (2023, May 26). 3-Chloro-2-methylpropene reacts with sodium methoxide in methanol.... [Link]

-

Organic Chemistry Portal. (n.d.). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. [Link]

-

ResearchGate. (n.d.). A one‐step replacement of aromatic amino groups by chlorine or bromine. [Link]

-

MDPI. (2026, February 12). The Preparation and Photophysical Properties of 3-Substituted 4-Azafluorenones. [Link]

Sources

- 1. Efficient synthesis of 3-alkyl-2-(-1H-1,2,3-triazolyl)methyl)thio)-2,3-dihydroquinazolin-4(1H)-one derivative via multistep synthesis approach by novel Cu@Py-Oxa@SPION catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]

- 3. Novel synthesis of 3-alkyl-2-phenoxychromones involving an intramolecular Wittig reaction of carbonates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Efficient one-step synthesis of 3-(indol-2-yl)quinoxalin-2(1H)-ones via electrochemical oxidative cross-dehydrogenative coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Catalytic Cross-Coupling Architectures for 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Executive Summary & Strategic Analysis

This technical guide defines the operational parameters for the cross-coupling of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one (1) . This molecule represents a "privileged scaffold" in drug discovery due to its high density of orthogonal reactive sites: a protected alkyne, a Michael-accepting ynone, and an electrophilic

The Synthetic Challenge:

The primary difficulty in cross-coupling (1) lies in the lability of the

- -Elimination: Yielding the highly reactive (and often unstable) vinyl ketone.

-

Favorskii Rearrangement: Driven by alkoxide bases, leading to ring-contracted esters.

-

Protodesilylation: Premature loss of the TMS group.

The Solution: We present two distinct, self-validating protocols that achieve site-selective functionalization. Protocol A targets the difficult C(sp³)–Cl bond via Nickel/Palladium catalysis (Suzuki-Miyaura type), while Protocol B addresses the alkyne terminus via a deprotective Sonogashira sequence.

Mechanistic Pathway & Chemo-Divergency

The following decision tree illustrates the orthogonal reactivity programmed into this substrate.

Figure 1: Chemo-divergent reaction map for this compound. Pathway A represents the high-value C(sp³)-C(sp²) coupling described below.

Protocol A: Pd-Catalyzed -Arylation (Suzuki-Miyaura)

Objective: Replacement of the C4-Chloro substituent with an aryl group without disturbing the TMS-alkyne or causing elimination.

The "Mild Base" System

Standard Suzuki conditions (NaOEt, reflux) destroy this substrate. This protocol utilizes a bulky, electron-rich phosphine ligand (XPhos or P(t-Bu)₃) to facilitate oxidative addition into the hindered/deactivated C-Cl bond at lower temperatures, combined with a weak base to prevent enolate side reactions.

Reagents & Materials:

-

Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%).

-

Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or MorDalPhos.

-

Coupling Partner: Aryl Boronic Acid (1.5 equiv).

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (anhydrous).

-

Solvent: Toluene/Water (10:1) or anhydrous 1,4-Dioxane.

Step-by-Step Methodology

-

Pre-Catalyst Formation (Inert Box/Schlenk Line):

-

In a flame-dried vial, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol) and XPhos (47.6 mg, 0.10 mmol).

-

Add 2 mL of anhydrous Toluene. Stir at RT for 10 minutes until the solution turns a deep orange/red (indicative of active Pd(0)-L species generation).

-

-

Substrate Addition:

-

Add the Aryl Boronic Acid (1.5 mmol) and finely ground K₃PO₄ (3.0 mmol).

-

Add This compound (1.0 mmol) as a solution in 1 mL Toluene. Crucial: Add the substrate last to minimize its exposure to base before the catalytic cycle engages.

-

-

Reaction:

-

Seal the vessel and heat to 60°C . Do not exceed 80°C to avoid thermal elimination of HCl.

-

Monitor via TLC/LC-MS every 2 hours. The starting material (Rf ~0.5 in 10% EtOAc/Hex) should disappear, replaced by a UV-active spot (aryl-ketone).

-

-

Workup:

-

Cool to RT. Filter through a pad of Celite to remove palladium black and salts.

-

Concentrate filtrate. Purify via flash chromatography (SiO₂, Gradient 0→10% EtOAc in Hexanes).

-

Validation Check:

-

¹H NMR: Look for the disappearance of the

-chloro proton (quartet at ~4.5-5.0 ppm) and appearance of aromatic signals. The TMS singlet (~0.2 ppm) must remain intact.

Protocol B: One-Pot Deprotection & Sonogashira Coupling

Objective: Functionalization of the alkyne terminus. This requires in situ removal of the TMS group followed immediately by coupling to avoid handling the volatile/unstable terminal alkyne intermediate.

The "Fluoride-Free" Activation

While TBAF is common, it often causes decomposition of ynones. We utilize a carbonate-mediated methanolysis which is milder and compatible with the subsequent Sonogashira cycle.

Reagents:

-

Catalyst: PdCl₂(PPh₃)₂ (3 mol%).

-

Co-Catalyst: CuI (1.5 mol%).

-

Base: K₂CO₃ (2.0 equiv) - acts as both deprotecting agent and acid scavenger.

-

Solvent: Methanol / THF (1:1 mixture).

Step-by-Step Methodology

-

Deprotection Phase:

-

Dissolve This compound (1.0 mmol) in MeOH/THF (4 mL, 1:1).

-

Add K₂CO₃ (1.0 equiv) at 0°C. Stir for 15 minutes.

-

Checkpoint: TLC should show a slight shift (loss of TMS). Do not isolate.

-

-

Coupling Phase:

-

To the same pot, add the Aryl Iodide (1.1 equiv).

-

Add PdCl₂(PPh₃)₂ (21 mg) and CuI (3 mg).

-

Add the second equivalent of K₂CO₃ (or Et₃N if solubility is an issue).

-

Stir at RT for 4-6 hours. Avoid heating to prevent polymerization of the conjugated system.

-

-

Workup:

-

Dilute with Et₂O, wash with NH₄Cl (sat. aq) to sequester Copper (blue aqueous layer).

-

Dry organic layer (MgSO₄) and concentrate.[1]

-

Experimental Data & Optimization

The following table summarizes catalyst screening results for the Type A (C-Cl) coupling, highlighting the necessity of bulky ligands.

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 80 | 12 | Mostly elimination to enone |

| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | THF | 60 | 25 | Sluggish conversion |

| 3 | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 60 | 84 | Optimal Conditions |

| 4 | Ni(COD)₂ / bpy | Et₃N | DMF | 50 | 45 | Significant homocoupling |

| 5 | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 50 | 78 | Good, but P(t-Bu)₃ is air-sensitive |

References

-

Palladium-C

-Arylation of Carbonyls:-

Mechanistic Foundation: Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Link

-

-

Cross-Coupling of

-Chloro Ketones:-

Specific Reactivity: Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. (Demonstrates the utility of XPhos type ligands for hindered electrophiles). Link

-

-

General Sonogashira Protocols for Ynones

-

Methodology: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

-

Synthesis of 4-Chloro-1-(trimethylsilyl)

-

Precursor Synthesis: Organic Syntheses, Coll. Vol. 8, p.265 (1993); Vol. 68, p.25 (1990). (Describes the preparation of related TMS-alkynyl ketones). Link

-

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of Isoxazoles from 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Foreword: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a multitude of pharmacologically active agents, including anti-inflammatory drugs like Valdecoxib and various antibiotics.[5] The synthesis of isoxazoles is therefore a subject of intense research, with a continuous demand for robust, efficient, and regioselective methodologies.

This document provides a comprehensive guide for the preparation of substituted isoxazoles, commencing from the specialized starting material, 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one. This ynone (an α,β-alkynyl ketone) is a versatile building block, and its conversion to the isoxazole core represents a key transformation for creating libraries of novel compounds for screening and development. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer insights into process optimization and validation.

The Core Transformation: From Ynone to Isoxazole

The most direct and widely adopted strategy for synthesizing the isoxazole ring from a 1,3-dicarbonyl equivalent involves a condensation and cyclization reaction with hydroxylamine (NH₂OH).[6][7] The ynone substrate, this compound, provides the three-carbon backbone (C-C-C) required for the heterocycle, while hydroxylamine supplies the requisite nitrogen and oxygen atoms (N-O).

The reaction is fundamentally a cyclocondensation. It proceeds through a series of nucleophilic attacks and intramolecular cyclization, culminating in a stable aromatic isoxazole ring. A critical aspect of this synthesis is controlling the regioselectivity, as unsymmetrical ynones can theoretically yield two distinct regioisomeric isoxazoles. The reaction conditions, particularly the pH, play a pivotal role in directing the outcome.[8][9]

Mechanistic Insights: A Tale of Two Pathways

The reaction of an ynone with hydroxylamine hydrochloride is not a simple one-step process. It is a nuanced transformation where the regiochemical outcome is dictated by the sequence of nucleophilic attack, which in turn is governed by the reaction's acidity.[8]

-

Pathway A (Basic/Neutral Conditions): Under basic or neutral conditions, the free hydroxylamine is a potent nucleophile. The reaction typically initiates with a Michael-type conjugate addition of the hydroxylamine's nitrogen atom to the β-carbon of the alkyne. This is followed by an intramolecular cyclization of the resulting enol or enolate onto the nitrogen, and subsequent dehydration to yield the isoxazole.

-

Pathway B (Acidic Conditions): In an acidic medium, the ketone's carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. Here, the initial attack is often the formation of an oxime intermediate at the ketone position.[8][10] This is followed by an intramolecular Michael addition of the oxime oxygen to the alkyne, leading to the cyclized product after rearrangement and dehydration.

The substituents on the ynone—the bulky trimethylsilyl (TMS) group and the electron-withdrawing chloro group—also exert significant electronic and steric influence, guiding the regioselectivity of the nucleophilic attack. The TMS group, often used as a protecting group, can be cleaved under certain basic or acidic conditions during the reaction.[1][2][11]

Figure 1: Conceptual workflow of isoxazole synthesis from an ynone, highlighting the influence of pH on the initial reaction pathway.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of the target isoxazole. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Typical Grade | Supplier Notes |

| This compound | C₈H₁₃ClOSi | 204.72 | >95% | Synthesized or procured from a specialty vendor |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | >98% | ACS Reagent Grade |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | >99% | Finely powdered for better solubility |

| Ethanol (200 Proof) | C₂H₅OH | 46.07 | Anhydrous | For optimal reaction conditions |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | For extraction |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | For aqueous work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | For drying organic layers |

| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | For column chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 2.05 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous ethanol (40 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq, 0.83 g, 12.0 mmol) followed by anhydrous potassium carbonate (1.5 eq, 2.07 g, 15.0 mmol).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) with vigorous stirring.

-

Monitoring the Reaction: The progress of the reaction should be monitored periodically (e.g., every hour) by thin-layer chromatography (TLC).[12]

-

TLC System: A typical mobile phase is 20-30% ethyl acetate in hexanes.

-

Validation: The reaction is considered complete upon the disappearance of the starting ynone spot.

-

-

Work-up and Extraction:

-

Once the reaction is complete (typically 2-4 hours), allow the flask to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Combine all organic layers and wash them sequentially with water (50 mL) and then brine (50 mL).

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[13]

-

Scientist's Note: The polarity of the eluent should be determined based on initial TLC analysis of the crude product. Collect the fractions containing the desired product and concentrate them to yield the pure isoxazole derivative.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 2: Step-by-step experimental workflow for isoxazole synthesis.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive reagents (e.g., wet ethanol, old hydroxylamine).2. Insufficient base to liberate free hydroxylamine.3. Reaction temperature too low or time too short. | 1. Use fresh, anhydrous reagents.2. Ensure K₂CO₃ is anhydrous and finely powdered. Consider using a stronger base like sodium ethoxide, but be mindful of potential changes in regioselectivity.[9]3. Ensure the reaction reaches a steady reflux and monitor by TLC until completion.[12] |

| Formation of Multiple Products | 1. Lack of regioselectivity.2. Side reactions or product degradation. | 1. Adjust the pH. Try running the reaction under acidic conditions (e.g., in acetic acid) to favor the other regioisomer.[8]2. Lower the reaction temperature and extend the reaction time. Ensure an inert atmosphere (N₂) if side-oxidations are suspected. |

| Difficulty in Purification | 1. Products have similar polarity.2. Product is unstable on silica gel. | 1. Try a different solvent system for chromatography or consider purification by recrystallization.[12]2. Use a deactivated silica gel (e.g., treated with triethylamine) or consider an alternative purification method like preparative HPLC. |

Concluding Remarks

The synthesis of isoxazoles from ynones is a powerful and versatile transformation in the arsenal of the medicinal chemist. The protocol detailed herein for the conversion of this compound provides a reliable and well-grounded starting point for accessing novel isoxazole derivatives. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently generate valuable scaffolds for the development of next-generation therapeutics. The key to success lies in meticulous execution, diligent monitoring, and a foundational understanding of the chemical principles at play.

References

- Kumar, G. R., Kumar, Y. K., & Reddy, M. S. (2016). A direct access to isoxazoles from ynones using trimethylsilyl azide as amino surrogate under metal/catalyst free conditions.

- Beier, P., et al. (2026). Acid Switchable Reaction of CF3-Ynones with Hydroxylamine To Form Selectively 3- and 5-CF3-Isoxazoles. The Journal of Organic Chemistry.

- van der Pijl, F., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes.

- Reddy, B. V. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.

- Kashima, C., Yoshihara, N., & Shun-ichi, S. (1981).

- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.

- BenchChem. (2025).

- Reddy, B. V. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- Chaudhari, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience.

- Sciforum. (n.d.).

- van der Pijl, F., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. SciSpace.

- Li, Y., et al. (2013).

- Waldo, J. P., & Larock, R. C. (2009). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry.

- Reddy, B. V. S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.

- Asian Journal of Research in Chemistry. (n.d.).

- Wikipedia. (n.d.). Trimethylsilyl group.

- Science of Synthesis. (n.d.). Product Class 9: Isoxazoles.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. ajrconline.org [ajrconline.org]

- 5. scispace.com [scispace.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sciforum.net [sciforum.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Executive Summary & Molecule Profile

Molecule: 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Structure:

The "Yield Trap":

This molecule combines three reactive functionalities—a Michael acceptor (alkynone), a labile protecting group (TMS), and a reactive electrophile (

-

Premature Desilylation: Loss of the TMS group during workup or storage.[1]

-

Polymerization: The conjugated ynone system is prone to radical polymerization or non-specific nucleophilic attack.[1]

- -Elimination: Basic conditions trigger HCl elimination, destroying the chiral center and forming unstable allenes or enynes.[1]

Critical Control Points: Synthesis & Storage

If you are synthesizing this intermediate in-house (via Friedel-Crafts acylation of bis(trimethylsilyl)acetylene), the purity of your starting material dictates downstream success.[1]

Protocol: Optimized Synthesis (Friedel-Crafts Route)

Standard Reference: Acylation of Bis(trimethylsilyl)acetylene (BTMSA)[1]

| Parameter | Standard Condition | Optimized Condition (High Yield) | Why? (Causality) |

| Lewis Acid | Slight excess ensures full activation of the acyl chloride, but large excess promotes desilylation.[1] | ||

| Solvent | DCM or | DCM (Anhydrous) | |

| Temperature | Keeping the reaction cold prevents the Lewis acid from attacking the TMS group on the product.[1] | ||

| Quench | Pour into HCl/Ice | Pour into | Strong acid hydrolysis ( |

Storage Stability Check

Before using this reagent in downstream applications, perform this 5-minute "Self-Validating" check:

-

Visual: Liquid should be pale yellow.[1] Dark brown/black indicates polymerization.[1]

-

H-NMR Diagnostic: Check the TMS singlet at

ppm. If you see a second TMS peak or a proton peak at

Downstream Application: Improving Cyclocondensation Yields

The most frequent use case is reacting this molecule with hydrazine or amidines to form heterocycles.[1]

The "Basic" Problem

Most cyclocondensations require a base to neutralize the HCl formed.[1] However, strong bases trigger elimination .[1]

Mechanism of Failure (HCl Elimination):

Troubleshooting Guide: Cyclization Reactions

Scenario A: Reaction turns black immediately upon adding hydrazine/amidine. [1]

-

Diagnosis: Exothermic decomposition or polymerization initiated by high local pH.[1]

-

Solution:

Scenario B: Product forms but TMS group is missing.

-

Diagnosis: Protodesilylation.[1] The reaction medium is too basic or contains fluoride impurities.[1]

-

Solution:

Scenario C: Low conversion; Starting material remains.

-

Diagnosis: Steric hindrance at the carbonyl carbon.[1]

-

Solution:

Visualizing the Stability Logic

The following diagram maps the decision pathways for handling this molecule to avoid degradation.

Caption: Decision tree for preserving molecular integrity during reaction setup. Note the critical divergence at Base Selection.

FAQ: Technical Support

Q1: Can I distill this compound to purify it if it has darkened? A: Proceed with extreme caution. While the molecule is volatile, heating a potentially polymerized or unstable mixture can lead to rapid decomposition or explosion (due to the alkyne).[1]

-

Recommendation: Attempt Flash Chromatography on neutral alumina (not silica, which is acidic and can strip TMS).[1] Use a gradient of Hexanes/EtOAc.[1] If distillation is necessary, use high vacuum (<1 mmHg) to keep the bath temperature below 60°C.[1]

Q2: Why does the TMS group fall off even when I use neutral conditions? A: Check your solvent for methanol or ethanol . In the presence of even trace acid/base (generated during the reaction), alcohols can perform a trans-silylation, removing the TMS group as TMS-OMe.[1]

-

Fix: Switch to aprotic solvents like DCM, THF, or Toluene .[1]

Q3: I'm trying to make a pyrazole, but I get a mixture of regioisomers. How do I control this? A: Regioselectivity is driven by the difference in electrophilicity between the alkyne carbon and the ketone carbon.[1]

-

Insight: The

-chloro ketone is highly reactive.[1] To favor one isomer, you may need to control the "Hard/Soft" nature of your nucleophile.[1] -

Tip: Pre-mixing the hydrazine with a mild acid (forming the salt) can slow down the kinetics, allowing the thermodynamic product to favor formation.[1]

References

-

Preparation of TMS-Alkynyl Ketones

-

Methodology: Friedel-Crafts acylation of bis(trimethylsilyl)acetylene using

.[1] -

Source: Walton, D. R. M., & Waugh, F. (1972).[1] "1,2-Bis(trimethylsilyl)acetylene: A useful reagent for the preparation of ethynyl ketones."[1] Journal of Organometallic Chemistry.

-

Context: Foundational protocol for acylation of BTMSA.[1] (Organic Syntheses).[1]

-

-

Cyclocondensation Strategies

-

Stability of

-Halo Carbocations/Ketones: -

Handling of Silyl-Alkynes

-

Source:ChemicalBook, "Trimethylsilylacetylene Uses & Properties".[1]

-

Context: General handling and stability data for TMS-protected alkynes.

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 3. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde - Google Patents [patents.google.com]

- 7. google.com [google.com]

Technical Support: Stability & Purification of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one

Ticket ID: #TMS-CL-YNONE-404 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary: Why This Molecule Fails

Welcome to the stability hub. You are likely experiencing decomposition (darkening, polymerization, or loss of the TMS group) during the purification of 4-Chloro-1-(trimethylsilyl)pent-1-yn-3-one .[1]